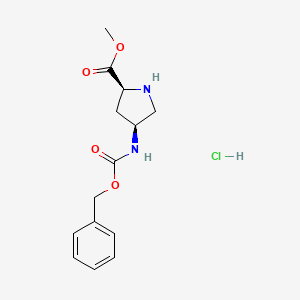

Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride is a chemical compound with significant applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and benzyloxycarbonyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. The temperature and pH are carefully monitored to ensure optimal reaction conditions.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate

- Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate acetate

Uniqueness

Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Biological Activity

Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- IUPAC Name : this compound

- Molecular Formula : C14H20ClN2O4

- Molar Mass : 351.2256 g/mol

- CAS Number : 1279038-33-3

- Purity : Typically ≥95% .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Bacterial Enzymes : Studies have shown that derivatives of pyrrolidine compounds exhibit broad-spectrum antibacterial activity by inhibiting bacterial topoisomerases, which are crucial for DNA replication and transcription. The presence of the benzyloxy group enhances binding affinity to the enzyme's active site, leading to effective inhibition against Gram-positive and Gram-negative bacteria .

- Antimicrobial Activity : The compound has demonstrated potent antimicrobial effects, particularly against strains such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentration (MIC) values for these pathogens range from <0.03125 to 0.25 µg/mL, indicating strong efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism | MIC Range (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | <0.03125 - 0.25 |

| Enterococcus faecalis | <0.03125 - 0.25 | |

| Escherichia coli | 2 - 16 | |

| Klebsiella pneumoniae | 2 - 16 | |

| Pseudomonas aeruginosa | 2 - 16 |

Case Study: Efficacy in Inhibiting Topoisomerases

In a recent study, a series of pyrrolidine derivatives were synthesized and tested for their ability to inhibit bacterial topoisomerases GyrB and ParE. The compound exhibited dual inhibition characteristics, with IC50 values ranging from 38 to 460 nM across different analogs. This dual inhibition is significant as it translates into potent antibacterial activity against both Gram-positive and Gram-negative pathogens .

Biodistribution Studies

Biodistribution studies in animal models indicated that the compound effectively penetrates biological barriers, including the blood-brain barrier, which is crucial for therapeutic applications in neurological disorders. Following systemic administration in mice, significant concentrations were observed in brain tissue, suggesting potential for treating central nervous system infections .

Properties

Molecular Formula |

C14H19ClN2O4 |

|---|---|

Molecular Weight |

314.76 g/mol |

IUPAC Name |

methyl (2S,4S)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3,(H,16,18);1H/t11-,12-;/m0./s1 |

InChI Key |

XDBGAPKWUMJMJC-FXMYHANSSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)NC(=O)OCC2=CC=CC=C2.Cl |

Canonical SMILES |

COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.